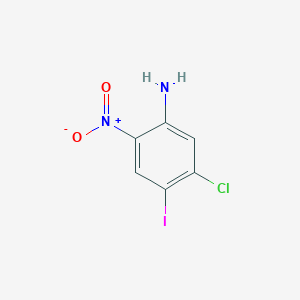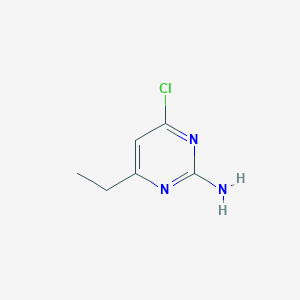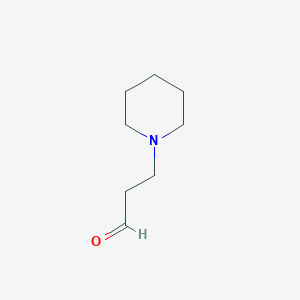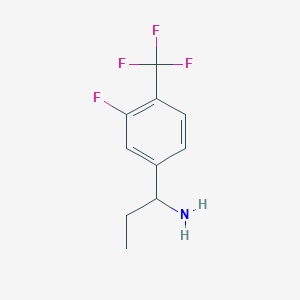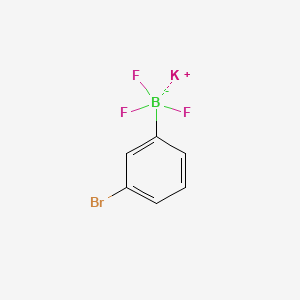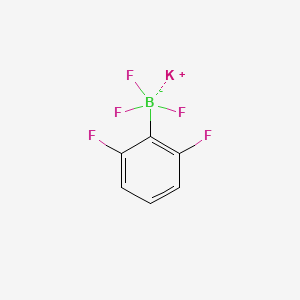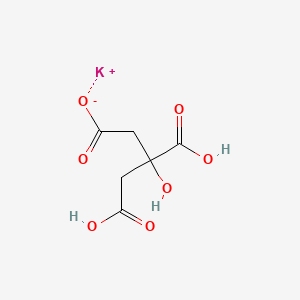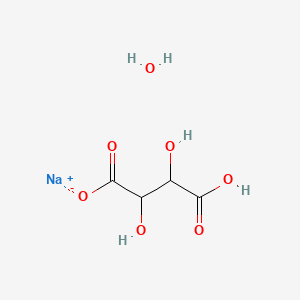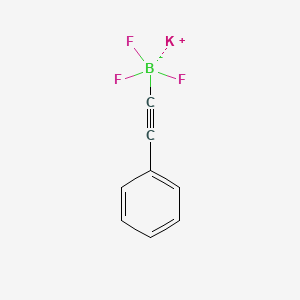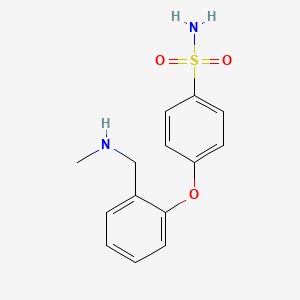
4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide, also known as PF-06282999, is a unique chemical that has attracted the attention of researchers. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The linear formula of this compound is C14H17O3N2Cl1S1 . It is a solid compound . The SMILES string representation is O=S(N)(C1=CC=C(OC2=CC=CC=C2CNC)C=C1)=O.Cl .Physical And Chemical Properties Analysis
This compound is a solid . The linear formula is C14H17O3N2Cl1S1 . The SMILES string representation is O=S(N)(C1=CC=C(OC2=CC=CC=C2CNC)C=C1)=O.Cl .科学的研究の応用
Photodynamic Therapy
A study conducted by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrates promising properties for use in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Positron Emission Tomography
Gao et al. (2014) synthesized a benzenesulfonamide derivative as a potential selective CB2 radioligand for Positron Emission Tomography (PET). This demonstrates the use of such compounds in imaging techniques for medical diagnostics (Gao, Xu, Wang, & Zheng, 2014).
Carbonic Anhydrase Inhibition
Research by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides highlights their potential as potent inhibitors of carbonic anhydrase isoenzymes. Such inhibition is significant in various therapeutic areas, including glaucoma and edema treatment (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).
Phospholipase A2 Inhibition
Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including compounds that inhibited membrane-bound phospholipase A2. Such inhibitors can be crucial in reducing myocardial infarction size, as indicated in their study (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).
Antibacterial Agents
A study by Abbasi et al. (2015) shows the synthesis of benzenesulfonamide derivatives with potent antibacterial properties. These compounds were found to be effective against various bacterial strains, indicating their potential use in antibacterial therapy (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Antimicrobial and Antifungal Activity
Ghorab et al. (2017) synthesized novel benzenesulfonamide derivatives and evaluated their antimicrobial and antifungal activities. The compounds showed significant activity against various Gram-positive, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . It is stored under the storage class code 11, which represents combustible solids .
将来の方向性
特性
IUPAC Name |
4-[2-(methylaminomethyl)phenoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-10-11-4-2-3-5-14(11)19-12-6-8-13(9-7-12)20(15,17)18/h2-9,16H,10H2,1H3,(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXXBAMJRRMZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639926 |
Source


|
| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902836-97-9 |
Source


|
| Record name | 4-[2-[(Methylamino)methyl]phenoxy]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


